5-bromo-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H7BrClN3O2S and its molecular weight is 384.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Features and Applications
The study of thiophene-based compounds, including variants similar to 5-bromo-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, highlights their potential in diverse scientific applications. One notable research direction involves the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches. These compounds have been investigated for their structural features using computational applications, which include non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors. The research found that specific compounds in this category exhibit better NLO responses compared to others, suggesting their utility in materials science for applications requiring non-linear optical properties (Kanwal et al., 2022).
Anticancer Activity
Another significant area of research involving thiophene-2-carboxamide derivatives is their potential anticancer activity. The synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have shown promising results against various cancer cell lines. These derivatives, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety, have demonstrated good inhibitory activity, underscoring the potential of thiophene-2-carboxamide derivatives in developing new anticancer therapies (Atta & Abdel‐Latif, 2021).
Antimicrobial Applications
The synthesis of thiophene derivatives has also been explored for antimicrobial applications. Research on thiophenones has indicated their effectiveness in reducing biofilm formation by marine bacteria, suggesting a potential role in addressing biofilm-associated infections. This finding opens up avenues for the development of new antimicrobial agents leveraging the unique properties of thiophene-based compounds (Benneche et al., 2011).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets would result in these effects.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The compound’s density is predicted to be 1568±006 g/cm3 , and its boiling point is predicted to be 390.6±37.0 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the pharmacological properties of thiophene derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
The compound is typically a solid crystalline substance and is soluble in some organic solvents such as ethanol and dimethyl sulfoxide . These properties could influence the compound’s action, efficacy, and stability. Furthermore, the compound should be handled in professional settings like laboratories, and personal protective equipment should be used during handling .
Properties
IUPAC Name |
5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O2S/c14-10-6-5-9(21-10)11(19)16-13-18-17-12(20-13)7-1-3-8(15)4-2-7/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFHFZQOROWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.